dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS number and physical properties
dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS number and physical properties
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate: A Comprehensive Technical Guide to Synthesis, Properties, and Photochemical Applications
Introduction & Scientific Context
1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science due to their exceptional metabolic stability, strong dipole moments, and hydrogen-bonding capabilities. Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 17304-69-7) represents a highly functionalized, fully substituted derivative that serves as a versatile synthetic building block. Flanked by two electron-withdrawing ester groups and a phenyl ring, this specific triazole core is an ideal precursor for advanced heterocyclic synthesis. Most notably, it is utilized in the generation of complex indole and carbazole libraries via photochemical C–H activation, a critical technique in modern drug discovery[1].
Chemical Identity and Physical Properties
Understanding the physicochemical profile of dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.
| Property | Value |
| Chemical Name | Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate |
| CAS Number | 17304-69-7 |
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| Melting Point | 135–137 °C |
| Boiling Point (Predicted) | 389.8 ± 45.0 °C at 760 mmHg |
| Flash Point (Predicted) | 189.6 ± 28.7 °C |
(Quantitative data aggregated from chemical databases and primary literature[2][3][4].)
Mechanistic Pathways & Synthesis Protocols
The synthesis of highly substituted 1,2,3-triazoles is traditionally achieved via the Huisgen 1,3-dipolar cycloaddition. However, handling isolated organic azides poses significant safety risks due to their explosive nature. To circumvent this, modern protocols employ a one-pot diazotization-azidation-cycloaddition sequence.
Causality in Experimental Design:
-
Reagent Selection: tert-Butyl nitrite (tBuONO) and azidotrimethylsilane (TMSN3) are used to generate phenyl azide in situ from aniline. This prevents the accumulation of hazardous azide intermediates, ensuring laboratory safety while maintaining high throughput[3].
-
Solvent Choice: Acetonitrile (MeCN) is selected for its polar aprotic nature, which stabilizes the transition state of the [3+2] cycloaddition and ensures complete dissolution of all reactants[3].
-
Temperature Control: The initial diazotization is strictly maintained at 0 °C to prevent the thermal decomposition of the highly reactive diazonium intermediate before azide displacement occurs.
Caption: One-pot synthesis of dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate via in situ azidation.
Step-by-Step Methodology: One-Pot Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve aniline (3.0 mmol) in anhydrous MeCN (4.0 mL).
-
In Situ Azidation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-butyl nitrite (tBuONO, 4.5 mmol) dropwise over 5 minutes. Subsequently, add azidotrimethylsilane (TMSN3, 3.6 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Self-Validation Check: A distinct color change to pale yellow/orange indicates the successful formation of the phenyl azide intermediate.
-
-
Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD, 3.6 mmol) directly to the cold mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24–48 hours.
-
Self-Validation Check: Monitor the reaction via TLC (hexane/EtOAc, 3:1). The disappearance of the azide spot and the emergence of a highly UV-active product spot confirms the completion of the cycloaddition.
-
-
Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization from methanol to yield the triazole as a white solid (M.p. 135–137 °C)[3].
Advanced Applications: Photochemical C–H Activation
Beyond its role as a stable heterocyclic building block, dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a potent precursor for the synthesis of complex indole libraries. Under UV irradiation, the triazole ring undergoes denitrogenation (extrusion of N2) to form a highly reactive diradical or carbene intermediate, which subsequently inserts into the adjacent C–H bond of the phenyl ring[1][5].
Causality in Experimental Design:
-
Wavelength Selection: Irradiation at 254 nm matches the π-π* absorption maximum of the fully substituted triazole, providing the exact energy required to cleave the C-N/N-N bonds without degrading the resulting indole product[1].
-
Substituent Effects: The electron-withdrawing ester groups at the 4- and 5-positions are critical; they stabilize the intermediate carbene/diradical, preventing chaotic intermolecular side reactions and heavily favoring intramolecular C–H insertion[1].
Caption: Photochemical denitrogenation and C-H insertion yielding indole derivatives.
Step-by-Step Methodology: Photochemical Indole Synthesis
-
Sample Preparation: Dissolve the synthesized triazole (approx. 20 mg) in a UV-transparent solvent such as MeCN or MeOH (1.0 mL) in a quartz vessel or HPLC vial[1].
-
Irradiation: Place the vessel in a photoreactor (e.g., Rayonet RPR-100) equipped with 254 nm lamps. Irradiate for 5 hours at ambient temperature[1].
-
In-Process Monitoring:
-
Self-Validation Check: Track the reaction progress using UPLC-MS. The mass of the starting material ([M+H]+ = 262.08) will decrease, replaced by the product mass ([M+H]+ = 234.08). This exact mass loss of 28 Da corresponds to the extrusion of N2 gas, validating the mechanistic pathway[3].
-
-
Purification: Evaporate the solvent in vacuo and purify the resulting indole via flash chromatography.
Analytical Characterization Standards
To ensure high-fidelity downstream applications, the synthesized triazole must be rigorously characterized against known spectral benchmarks[3]:
-
1H NMR (360 MHz, CDCl3): Key diagnostic signals include the aromatic multiplet at δ 7.49–7.56 (m, 5H) corresponding to the phenyl ring, and two distinct singlets at δ 4.02 (s, 3H) and 3.94 (s, 3H) corresponding to the non-equivalent methoxy protons of the ester groups.
-
13C NMR (91 MHz, CDCl3): The carbonyl carbons appear at δ 160.0 and 159.2 ppm, while the methoxy carbons are observed at δ 53.9 and 52.8 ppm.
-
HRMS (ESI+): Calculated for C12H12N3O4 [M + H]+ 262.0822; Found 262.0823.
Safety, Handling, and Storage
-
Storage: Store in a cool, dry place away from direct light to prevent premature photochemical degradation. Cold-chain transportation (2-8 °C) is frequently recommended by commercial suppliers to ensure maximum shelf life and prevent spontaneous hydrolysis of the ester groups[6].
-
Handling: While the fully substituted triazole product is stable, the in situ generation of azides during synthesis requires strict adherence to temperature controls (0 °C) and the use of a blast shield. Always perform diazotization and azidation steps in a well-ventilated fume hood.
